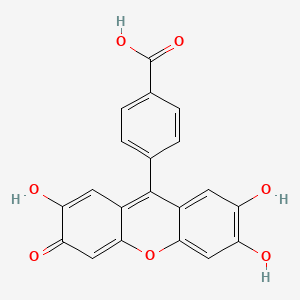
3-Methyl-4-phenyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-phenyl-1H-pyrrole is a natural product found in Anochetus mayri and Streptomyces with data available.
Aplicaciones Científicas De Investigación
1. Electronically Intercommunicating Iron Centers
Research on 3-Methyl-4-phenyl-1H-pyrrole derivatives, like 2,5-diferrocenyl-1-phenyl-1H-pyrrole, has explored their electronic and structural properties. These compounds show considerable electron delocalization and display notable electrochemical properties, including reversible electron transfer processes (Hildebrandt, Schaarschmidt, & Lang, 2011).
2. Antimicrobial Agents
Some derivatives of 3-Methyl-4-phenyl-1H-pyrrole, such as (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, have been synthesized and found to possess significant antibacterial and antifungal activities. These activities are attributed to the presence of the heterocyclic ring in their structure (Hublikar et al., 2019).
3. Antimycobacterial Activity
Derivatives of 1,5-Diphenylpyrrole, a related compound, have shown promising activity against Mycobacterium tuberculosis. These derivatives possess varied lipophilicity and have been evaluated for their influence on antimycobacterial activity (Biava et al., 2008).
4. Corrosion Inhibitors
3-Methyl-4-phenyl-1H-pyrrole derivatives have been studied for their potential as corrosion inhibitors. For example, 5-(Phenylthio)-3H-pyrrole-4-carbonitriles have shown effectiveness in inhibiting mild steel corrosion, acting as anodic type inhibitors (Verma et al., 2015).
5. Electropolymerization Applications
Aromatic pyrrole derivatives, including 3-Methyl-4-phenyl-1H-pyrrole, have been used to create self-assembled monolayers for electropolymerization. These monolayers improve the properties of (co)polymerized poly(pyrrole) layers, offering potential applications in electrochemical devices (Schneider et al., 2017).
Propiedades
Fórmula molecular |
C11H11N |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
3-methyl-4-phenyl-1H-pyrrole |
InChI |
InChI=1S/C11H11N/c1-9-7-12-8-11(9)10-5-3-2-4-6-10/h2-8,12H,1H3 |
Clave InChI |
WGLKMXOTGOECNA-UHFFFAOYSA-N |
SMILES |
CC1=CNC=C1C2=CC=CC=C2 |
SMILES canónico |
CC1=CNC=C1C2=CC=CC=C2 |
Sinónimos |
3-Me-4-Ph-pyrrole 3-methyl-4-phenylpyrrole |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




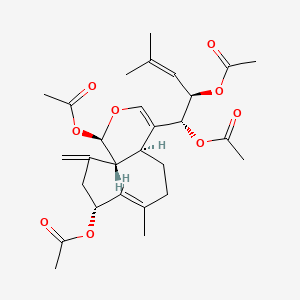
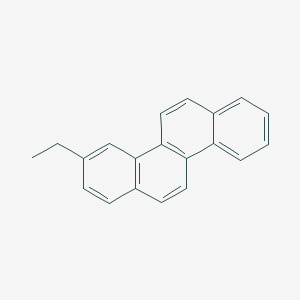
![N-[2-(diaminomethylideneamino)oxyethyl]-2-[6-methyl-3-[(3-methylphenyl)sulfonylamino]-2-oxopyridin-1-yl]acetamide](/img/structure/B1252543.png)
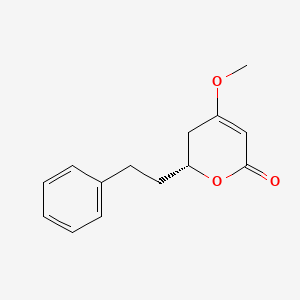
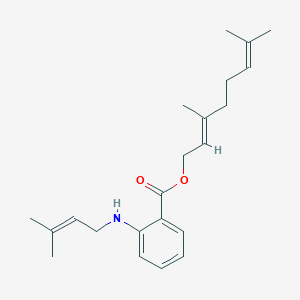

![(1R,8S,10aS,12aR)-10a,12a-dimethyl-1-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,6a,7,8,9,10,11,12-dodecahydronaphtho[1,2-h]quinolin-8-ol](/img/structure/B1252548.png)
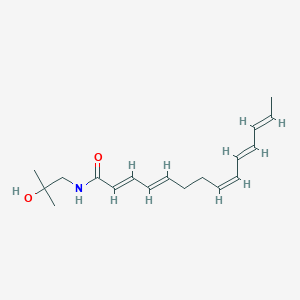
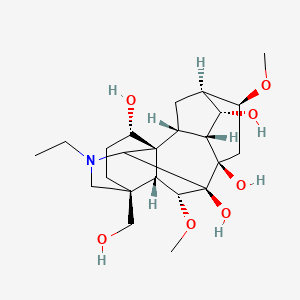
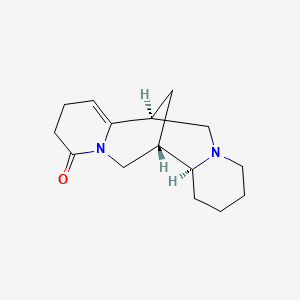
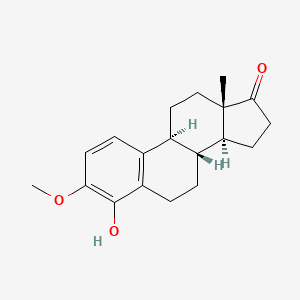
![1-[4-(Hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1252555.png)
